molecular formula C12H10ClNO2S B1332494 4-chloro-N-phenylbenzenesulfonamide CAS No. 7454-47-9

4-chloro-N-phenylbenzenesulfonamide

Cat. No. B1332494
CAS RN: 7454-47-9
M. Wt: 267.73 g/mol
InChI Key: ISOSXVUVKUIPHF-UHFFFAOYSA-N
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Description

4-chloro-N-phenylbenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group attached to a phenyl ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of derivatives of 4-chloro-N-phenylbenzenesulfonamide can be achieved through different methods. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, showcasing the adaptability of the sulfonamide group in facilitating the formation of various compounds . Additionally, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared via a two-step synthetic process, which involved the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide . This method indicates the potential for a one-pot synthesis approach for substituted benzenesulfonamides.

Molecular Structure Analysis

The molecular structure of 4-chloro-N-phenylbenzenesulfonamide and its derivatives can be characterized by crystallography. For example, eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides were studied, revealing that the crystal structures contain infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules . The adaptability of the crystal-packing mode to different molecular shapes indicates a significant structural flexibility inherent to these compounds.

Chemical Reactions Analysis

4-chloro-N-phenylbenzenesulfonamide can undergo various chemical reactions. Photooxidation studies have shown that irradiation of aqueous solutions of related compounds like N-(4-chlorophenyl)-benzenesulfonamide can produce both 4-chloronitrosobenzene and 4-chloronitrobenzene, with the formation of these products proposed to proceed through an N-peroxide intermediate . Moreover, N-chloro-N-methoxybenzenesulfonamide, a related chlorinating reagent, has been used to chlorinate a wide range of substrates, including phenols and aromatic amines, to obtain chlorinated products in good to high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-phenylbenzenesulfonamide derivatives can be inferred from their synthesis and molecular structure. The stability of 4-chloronitrobenzene to photolysis suggests that derivatives of 4-chloro-N-phenylbenzenesulfonamide may also exhibit stability under certain conditions . The crystallographic data of related compounds provide insights into the solid-state properties, such as hydrogen bonding and molecular packing, which can influence the compound's solubility, melting point, and other physical properties .

Antibacterial Activity Case Study

A study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, which are structurally related to 4-chloro-N-phenylbenzenesulfonamide, revealed that some synthesized compounds exhibited promising antibacterial activity against various anaerobic Gram-positive bacterial strains . This indicates the potential of 4-chloro-N-phenylbenzenesulfonamide derivatives in the development of new antibacterial agents.

Scientific Research Applications

Synthesis and Characterization

Research by Lahtinen et al. (2014) focused on the synthesis and characterization of derivatives of sulfanilamide, including compounds structurally similar to 4-chloro-N-phenylbenzenesulfonamide. These compounds were analyzed using various spectroscopic methods and X-ray diffraction. Their thermal properties were also evaluated, contributing to the fundamental understanding of their physical and chemical characteristics (Lahtinen et al., 2014).

Anticancer Effects

Gul et al. (2018) investigated new dibenzensulfonamides with structures related to 4-chloro-N-phenylbenzenesulfonamide for their anticancer effects. These compounds showed potential as anticancer drug candidates, exhibiting properties like apoptosis and autophagy induction in cancer cells, along with inhibition of certain carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Fungicidal Activity

조윤기 et al. (2008) conducted a study on the fungicidal activities of N-phenylbenzenesulfonamide derivatives, closely related to 4-chloro-N-phenylbenzenesulfonamide, against Pythium ultimum. This research contributes to the understanding of the structural characteristics essential for fungicidal activity in these compounds (조윤기 et al., 2008).

Electrochemical Studies

A study by Mohamadighader et al. (2020) on the electrochemical oxidation of 4-chloroaniline, a related compound, explored new methods for synthesizing derivatives like 4-chloro-N-phenylbenzenesulfonamide. This research is significant for understanding the electrochemical behaviors and potential synthetic pathways of these compounds (Mohamadighader et al., 2020).

Antimicrobial Activity

Eren et al. (2018) reported on the antimicrobial activity of disulfonimide derivatives related to 4-chloro-N-phenylbenzenesulfonamide. These studies provide insight into the potential use of these compounds in combating bacterial and fungal infections (Eren et al., 2018).

Inhibitors for Cancer Treatment

Research by Mun et al. (2012) explored arylsulfonamide analogs of 4-chloro-N-phenylbenzenesulfonamide as inhibitors in the HIF-1 pathway, indicating their potential use in antagonizing tumor growth. This research contributes to the development of novel cancer therapeutics (Mun et al., 2012).

Safety And Hazards

4-chloro-N-phenylbenzenesulfonamide is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It may cause cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOSXVUVKUIPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354207
Record name 4-chloro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-phenylbenzenesulfonamide

CAS RN

7454-47-9
Record name 4-chloro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section …, 2011 - ncbi.nlm.nih.gov
In the crystal of the title compound, C 12 H 10 ClNO 2 S, the asymmetric unit contains two independent molecules. The N—C bonds in the C—SO 2—NH—C segments have gauche …
Number of citations: 6 www.ncbi.nlm.nih.gov
HY Wang, XQ Pu, XJ Yang - The Journal of Organic Chemistry, 2018 - ACS Publications
A novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide was developed. The reaction proceeded readily at 50 C in formic acid and generated a …
Number of citations: 5 pubs.acs.org
K Shakuntala - 2021 - shodhgangotri.inflibnet.ac.in
The thesis describes the results of synthetic, spectral and structural studies on a large number of substituted maleamic acids, maleic diamides, N-(arylsulfonyl)-substitutedacetamides …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
W Zhang, J Xie, B Rao, M Luo - The Journal of Organic Chemistry, 2015 - ACS Publications
One-step, catalytic synthesis of N-arylsulfonamides via the construction of N–S bonds from the direct coupling of sodium arylsulfinates with nitroarenes was realized in the presence of …
Number of citations: 74 pubs.acs.org
LY Lam, KH Chan, C Ma - The Journal of Organic Chemistry, 2022 - ACS Publications
Functionalized aryl sulfonamides are important building blocks in the pharmaceutical industry. A one-step synthesis catalyzed by a copper salt was developed using stable solid …
Number of citations: 10 pubs.acs.org
W Wei, ZY Xia, LY Chang - Catalysis Letters, 2023 - Springer
Molecules containing sulfonamide groups possess significant bioactivity in medicinal and pharmaceutical chemistry, showcasing valuable anti-bacterial and anti-parasitic properties. In …
Number of citations: 0 link.springer.com
E Carosati, R Budriesi, P Ioan, G Cruciani… - Journal of medicinal …, 2009 - ACS Publications
We studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a recently described blocker of cardiovascular L-type calcium channels that binds to the …
Number of citations: 15 pubs.acs.org
D Azarifar, F Soleimanei - RSC Advances, 2014 - pubs.rsc.org
We report here on the preparation of primary sulfonamides and efficient, easily recoverable and reusable copper nanoparticles supported on natural Indian Natrolite zeolite as a catalyst …
Number of citations: 30 pubs.rsc.org
H Yue, P Bao, L Wang, X Lü, D Yang… - Chinese Journal of …, 2019 - sioc-journal.cn
A simple and practical route for construction of various sulfonamides from nitroarenes and sulfonyl chlorides with iron powder as the sole reductant in water (green solvent) under open-…
Number of citations: 12 sioc-journal.cn
SY Moon, M Koh, K Rathwell, SH Jung, WS Kim - Tetrahedron, 2015 - Elsevier
A new and mild synthetic approach for the synthesis of N-arylsulfonamides under copper-catalyzed conditions at room temperature has been developed. The reaction employs various …
Number of citations: 15 www.sciencedirect.com

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